molecular formula C8H4Cl4O B031923 Acetophenone, tetrachloro derivative CAS No. 124787-08-2

Acetophenone, tetrachloro derivative

Cat. No.: B031923
CAS No.: 124787-08-2
M. Wt: 257.9 g/mol
InChI Key: VLTJQHYMIFWMOD-UHFFFAOYSA-N
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Description

Acetophenone, tetrachloro derivative, is a chemical compound derived from acetophenone, where four chlorine atoms are substituted in the molecular structure. Acetophenone itself is a simple aromatic ketone with the formula C₆H₅COCH₃. The tetrachloro derivative introduces significant changes in the chemical properties and reactivity of the compound, making it a subject of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetophenone, tetrachloro derivative, typically involves the chlorination of acetophenone. One common method is the reaction of acetophenone with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions. The reaction can be represented as follows:

C6H5COCH3+4Cl2C6H5COCCl3+4HClC₆H₅COCH₃ + 4Cl₂ → C₆H₅COCCl₃ + 4HCl C6​H5​COCH3​+4Cl2​→C6​H5​COCCl3​+4HCl

The reaction is carried out at a temperature range of 50-70°C to ensure the selective substitution of hydrogen atoms with chlorine atoms. The reaction mixture is then purified through distillation or recrystallization to obtain the desired tetrachloro derivative.

Industrial Production Methods

In industrial settings, the production of this compound, follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor with efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then subjected to rigorous quality control measures before being utilized in various applications.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, tetrachloro derivative, undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tetrachloro benzoic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the tetrachloro derivative can yield acetophenone or partially chlorinated derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atoms in the tetrachloro derivative can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium hydroxide (KOH).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol or potassium hydroxide (KOH) in ethanol.

Major Products Formed

    Oxidation: Tetrachloro benzoic acid.

    Reduction: Acetophenone or partially chlorinated derivatives.

    Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.

Scientific Research Applications

Acetophenone, tetrachloro derivative, finds applications in various scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of acetophenone, tetrachloro derivative, involves its interaction with cellular components and enzymes. The compound can alter the permeability of cell membranes, leading to disruption of cellular processes. In biological systems, it may inhibit specific enzymes or interfere with metabolic pathways, resulting in antimicrobial or antifungal effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound can induce oxidative stress and damage cellular structures.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: The parent compound with a simpler structure and different reactivity.

    Trichloroacetophenone: A derivative with three chlorine atoms, exhibiting different chemical and biological properties.

    Pentachloroacetophenone: A derivative with five chlorine atoms, showing increased reactivity and potential toxicity.

Uniqueness

Acetophenone, tetrachloro derivative, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four chlorine atoms enhances its reactivity and potential applications in various fields. Compared to other chlorinated derivatives, it offers a balance between reactivity and stability, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2,2,2-trichloro-1-(2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTJQHYMIFWMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222248
Record name Acetophenone, tetrachloro derivative
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URL https://comptox.epa.gov/dashboard/DTXSID80222248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71964-98-2
Record name Acetophenone, tetrachloro derivative
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071964982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, tetrachloro derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetophenone, tetrachloro derivative
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